

N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)propanamide

Cat. No.: B195517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, also known as Paracetamol Impurity B, is a molecule of significant interest in the pharmaceutical sciences due to its structural relationship with the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Despite its prevalence as a known impurity, dedicated research into the synthesis, biological activity, and toxicological profile of **N-(4-Hydroxyphenyl)propanamide** remains notably scarce in publicly available literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. In the absence of direct experimental data, this document leverages information on structurally analogous compounds and the well-established pharmacology of paracetamol to infer potential properties and guide future research. Detailed hypothetical experimental protocols for synthesis and biological evaluation are provided, alongside a thorough examination of the metabolic pathways of paracetamol to contextualize the significance of its impurities. This guide is intended to serve as a foundational resource for researchers investigating **N-(4-Hydroxyphenyl)propanamide**, highlighting critical knowledge gaps and proposing avenues for future investigation.

Introduction

N-(4-Hydroxyphenyl)propanamide is a chemical compound that is structurally very similar to paracetamol, differing only by the presence of an additional methylene group in the acyl chain. It is recognized by pharmacopoeias as a related compound and potential impurity in the

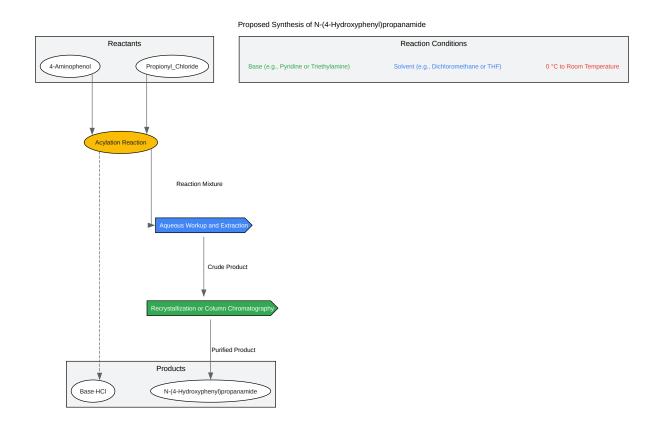
synthesis of paracetamol.[1] The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Therefore, a thorough understanding of the chemical, biological, and toxicological properties of impurities like **N-(4-Hydroxyphenyl)propanamide** is paramount.

This whitepaper will synthesize the available information on N-(4-

Hydroxyphenyl)propanamide, including its chemical and physical properties. Due to the limited direct research, this guide will also present a proposed synthetic route, potential biological activities inferred from related compounds, and a discussion of its potential pharmacology and toxicology in the context of paracetamol metabolism. Detailed experimental protocols are provided as templates for future research endeavors.

Chemical and Physical Properties

The fundamental chemical and physical properties of **N-(4-Hydroxyphenyl)propanamide** are summarized in the table below, based on data from various chemical information repositories. [2][3]


Property	Value	Reference
IUPAC Name	N-(4- hydroxyphenyl)propanamide	[3]
Synonyms	4-Hydroxypropionanilide, Parapropamol, N-Propionyl-4- aminophenol, Acetaminophen Related Compound B	[2]
CAS Number	1693-37-4	[2]
Molecular Formula	C9H11NO2	[2]
Molecular Weight	165.19 g/mol	[2]
Appearance	Pale purple solid	[1]
Melting Point	173.0 °C	[4]
Boiling Point	389.9 °C (Predicted)	[4]
SMILES	CCC(=O)Nc1ccc(O)cc1	[2]
InChI Key	SSMYTAQHMUHRSK- UHFFFAOYSA-N	[2]

Synthesis of N-(4-Hydroxyphenyl)propanamide

While specific literature detailing the optimized synthesis of N-(4-

Hydroxyphenyl)propanamide is sparse, a standard and logical approach would be the N-acylation of 4-aminophenol with a suitable propionylating agent. A proposed synthetic scheme is outlined below.

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of N-(4-Hydroxyphenyl)propanamide.

Proposed Experimental Protocol: N-acylation of 4-Aminophenol

This protocol is a representative method and has not been optimized for **N-(4-Hydroxyphenyl)propanamide**.

Materials:

- 4-Aminophenol
- · Propionyl chloride
- Anhydrous pyridine or triethylamine
- Anhydrous dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.
- Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure N-(4-Hydroxyphenyl)propanamide.

Step	Description	Reagents and Conditions	Expected Yield (%)
1	N-acylation	4-Aminophenol, Propionyl chloride, Pyridine, DCM, 0 °C to RT	80-95 (estimated)
2	Purification	Recrystallization (Ethyl acetate/Hexanes)	>90 (recovery)

Biological Activity

There is a significant lack of publicly available data on the biological activity of **N-(4-Hydroxyphenyl)propanamide**. However, the activities of structurally related compounds can provide insights into potential areas of investigation. For instance, various derivatives of N-(4-hydroxyphenyl) amides have been explored for their therapeutic potential.

Compoun d	Class	Biologica I Activity	Mechanis m of Action	Cell Lines Tested	IC50/EC50 Values	Referenc e
N-(4- hydroxyph enyl)retina mide (Fenretinid e)	N-(4- hydroxyph enyl) amide	Anticancer, Chemopre ventive	Induces apoptosis via generation of reactive oxygen species (ROS); activates retinoic acid receptors (RARs)	Various cancer cell lines including ovarian, breast, and neuroblast oma	Varies by cell line, typically in the low micromolar range	[5]
Paracetam ol (Acetamino phen)	N-(4- hydroxyph enyl) acetamide	Analgesic, Antipyretic	Inhibition of COX enzymes, actions of its metabolite AM404	Widely used clinically	N/A	[6]
3-((4- Hydroxyph enyl)amino)propanoic Acid Derivatives	N-(4- hydroxyph enyl) amino acid derivatives	Antimicrobi al	Not fully elucidated	Multidrug- resistant bacterial and fungal pathogens	MIC > 64 μg/mL for some derivatives	[7]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxic effects of **N-(4-Hydroxyphenyl)propanamide** on a cancer cell line.

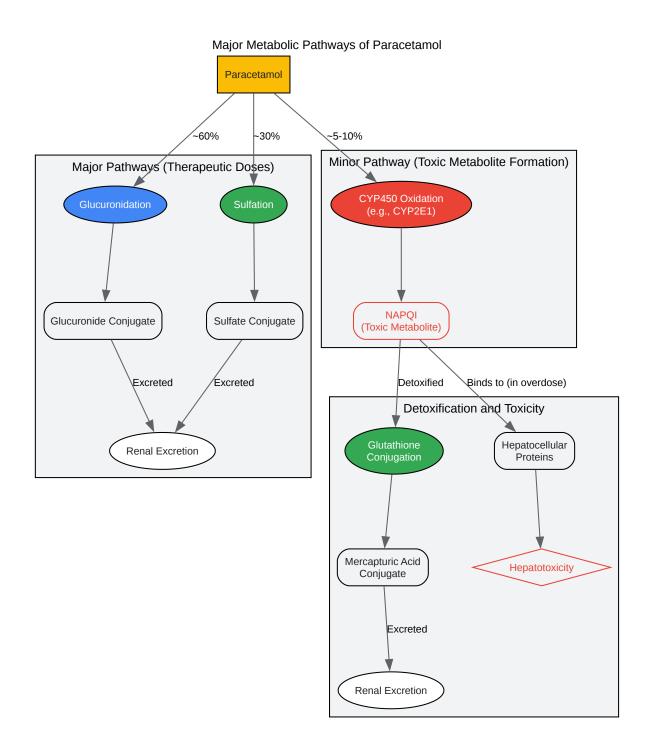
Materials:

- Human cancer cell line (e.g., HepG2 for liver toxicity context)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- N-(4-Hydroxyphenyl)propanamide
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare a stock solution of N-(4-Hydroxyphenyl)propanamide in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
- Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot
 the percentage of viability against the compound concentration to determine the IC₅₀ value
 (the concentration that inhibits 50% of cell growth).


Pharmacology and Mechanism of Action

The pharmacology and mechanism of action of **N-(4-Hydroxyphenyl)propanamide** have not been investigated. However, as it is a close structural analog and a known impurity of paracetamol, its properties can be considered in the context of the parent drug.

Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is complex and not fully elucidated, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[7][8] Additionally, a metabolite of paracetamol, AM404, formed in the brain, is believed to contribute to its analgesic effects through interactions with the endocannabinoid system.[6]

The primary metabolic pathways of paracetamol are glucuronidation and sulfation in the liver. A minor but critical pathway involves oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione. However, in cases of overdose, glutathione stores are depleted, leading to NAPQI-induced hepatocellular damage and necrosis.[6]

Click to download full resolution via product page

Caption: Metabolic pathways of paracetamol, leading to both detoxification and toxicity.

The metabolic fate of **N-(4-Hydroxyphenyl)propanamide** is unknown. It is plausible that it could undergo similar metabolic transformations as paracetamol, including glucuronidation, sulfation, and cytochrome P450-mediated oxidation. Further research is required to determine its metabolic profile and whether it can also form a reactive, potentially toxic, metabolite.

Toxicological Profile

No specific toxicological studies on **N-(4-Hydroxyphenyl)propanamide** are available in the literature. Its classification according to the Globally Harmonized System (GHS) indicates that it is harmful if swallowed.[3]

Endpoint	Value	Classification	Reference
Acute Oral Toxicity	Data not available	Harmful if swallowed (H302)	[3]
Mutagenicity	Data not available	Not classified	
Carcinogenicity	Data not available	Not classified	-
Hepatotoxicity	Data not available	Not classified	_

Given its status as a paracetamol impurity, a key toxicological question is whether **N-(4-Hydroxyphenyl)propanamide** contributes to the known hepatotoxicity of paracetamol, either directly or by influencing its metabolism. This remains an important area for future investigation.

Analytical Methods

The analysis of **N-(4-Hydroxyphenyl)propanamide**, particularly in the context of pharmaceutical quality control, would likely employ standard chromatographic and spectroscopic techniques.

Technique	Typical Parameters	Application	Reference (for similar compounds)
High-Performance Liquid Chromatography (HPLC)	C18 column, UV detection, isocratic or gradient elution with acetonitrile/water or methanol/buffer mobile phase.	Quantification, purity assessment, impurity profiling.	[9]
Gas Chromatography- Mass Spectrometry (GC-MS)	Capillary column, electron ionization (EI), mass selective detector. Often requires derivatization.	Identification and quantification of volatile impurities.	[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR in a suitable deuterated solvent (e.g., DMSO-d ₆).	Structural elucidation and confirmation.	[10]
Fourier-Transform Infrared (FTIR) Spectroscopy	KBr pellet or ATR.	Identification of functional groups.	[10]

Proposed Experimental Protocol: HPLC Analysis of Paracetamol and Impurities

This protocol is a representative method for the analysis of paracetamol and its related substances.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 mm x 150 mm, 5 μm)

· Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Phosphate buffer (pH adjusted)
- Water (HPLC grade)
- Reference standards for paracetamol and N-(4-Hydroxyphenyl)propanamide

Chromatographic Conditions:

- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 μL.

Procedure:

- Standard Preparation: Prepare stock solutions of paracetamol and N-(4-Hydroxyphenyl)propanamide reference standards in the mobile phase. Prepare a series of working standard solutions by diluting the stock solutions.
- Sample Preparation: Accurately weigh and dissolve the sample containing paracetamol in the mobile phase to a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peaks of paracetamol and N-(4-Hydroxyphenyl)propanamide
 based on their retention times compared to the standards. Calculate the concentration of the

impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.

Conclusion and Future Directions

N-(4-Hydroxyphenyl)propanamide is a compound of interest primarily due to its status as a known impurity of paracetamol. This technical guide has compiled the limited available information on its chemical and physical properties and has highlighted the significant gaps in our understanding of its synthesis, biological activity, pharmacology, and toxicology.

The provided hypothetical synthetic route and analytical and biological testing protocols are intended to serve as a starting point for researchers. Future research should prioritize:

- Development and validation of an optimized synthetic protocol to enable the production of sufficient quantities for further study.
- Comprehensive in vitro and in vivo evaluation of its biological activities, including its potential analgesic, antipyretic, and cytotoxic effects.
- Investigation of its metabolic fate, including its potential to form reactive metabolites and its interaction with the metabolic pathways of paracetamol.
- A thorough toxicological assessment, with a particular focus on hepatotoxicity, both alone and in combination with paracetamol.

A deeper understanding of **N-(4-Hydroxyphenyl)propanamide** is essential for refining the manufacturing processes of paracetamol and for ensuring the continued safety and efficacy of this vital medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. N-(4-Hydroxyphenyl)propanamide (N-Propionyl-4-aminophenol) [cymitquimica.com]
- 3. Acetaminophen Related Compound B Pharmaceutical Secondary Standard; Certified Reference Material 1693-37-4 [sigmaaldrich.com]
- 4. scholarworks.utep.edu [scholarworks.utep.edu]
- 5. researchgate.net [researchgate.net]
- 6. litfl.com [litfl.com]
- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paracetamol poisoning Wikipedia [en.wikipedia.org]
- 9. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(4-hydroxyphenyl)propanamide | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195517#literature-review-on-n-4-hydroxyphenyl-propanamide-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com